molecular formula C14H14N2 B11889555 7-Methyl-2-(pyridin-4-yl)indoline

7-Methyl-2-(pyridin-4-yl)indoline

Cat. No.: B11889555
M. Wt: 210.27 g/mol
InChI Key: FNGRSDAURHRRDM-UHFFFAOYSA-N
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Description

7-Methyl-2-(pyridin-4-yl)indoline is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a pyridine ring attached to an indoline structure, making it an interesting subject for chemical and biological studies.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-(pyridin-4-yl)indoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indoline core .

Scientific Research Applications

7-Methyl-2-(pyridin-4-yl)indoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-2-(pyridin-4-yl)indoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-2-(pyridin-4-yl)indoline is unique due to the specific positioning of the methyl and pyridine groups, which can influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

7-methyl-2-pyridin-4-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H14N2/c1-10-3-2-4-12-9-13(16-14(10)12)11-5-7-15-8-6-11/h2-8,13,16H,9H2,1H3

InChI Key

FNGRSDAURHRRDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)CC(N2)C3=CC=NC=C3

Origin of Product

United States

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